![molecular formula C15H15F3N2O3 B4897392 4-methoxy-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]benzohydrazide](/img/structure/B4897392.png)
4-methoxy-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]benzohydrazide, commonly known as TFB, is a chemical compound that has recently gained prominence in the field of scientific research. TFB is a synthetic compound that is used to study the mechanism of action and biochemical and physiological effects of various biological processes.
科学的研究の応用
TFB has a wide range of scientific research applications. It is used to study the mechanism of action of various biological processes, including protein-protein interactions, enzyme inhibition, and receptor-ligand interactions. TFB is also used to investigate the biochemical and physiological effects of various compounds, including drugs and natural products.
作用機序
TFB acts as a covalent inhibitor of cysteine proteases. It forms a covalent bond with the active site cysteine residue of the protease, leading to irreversible inhibition of the enzyme. TFB has been shown to inhibit various cysteine proteases, including cathepsin B, cathepsin L, and caspase-3.
Biochemical and Physiological Effects:
TFB has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting caspase-3. TFB has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. TFB has been shown to have anti-inflammatory effects by inhibiting the activity of cathepsin B and cathepsin L.
実験室実験の利点と制限
TFB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. TFB is stable under a wide range of conditions, making it suitable for use in various assays. However, TFB has some limitations for lab experiments. It is a covalent inhibitor, which means that it irreversibly binds to the active site of the protease, making it difficult to study the kinetics of the inhibition. TFB also has low solubility in water, which can limit its use in aqueous assays.
将来の方向性
There are several future directions for the use of TFB in scientific research. TFB can be used to study the mechanism of action of various cysteine proteases, including those involved in neurodegenerative diseases and viral infections. TFB can also be used to investigate the biochemical and physiological effects of various natural products, including those with anticancer and anti-inflammatory properties. Further research is needed to optimize the synthesis and purification of TFB and to develop new assays for studying its mechanism of action.
Conclusion:
In conclusion, TFB is a synthetic compound that has gained prominence in the field of scientific research. It is used to study the mechanism of action and biochemical and physiological effects of various biological processes. TFB acts as a covalent inhibitor of cysteine proteases and has been shown to have a wide range of effects, including inducing apoptosis in cancer cells and inhibiting inflammation. TFB has several advantages for lab experiments, including its stability and ease of synthesis, but also has some limitations, including low solubility in water. There are several future directions for the use of TFB in scientific research, including studying the mechanism of action of various cysteine proteases and investigating the effects of natural products.
合成法
TFB is synthesized by reacting 4-methoxybenzohydrazide with 2-(trifluoroacetyl)-1-cyclopenten-1-yl bromide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of TFB. The purity of TFB can be improved by recrystallization from a suitable solvent.
特性
IUPAC Name |
4-methoxy-N'-[2-(2,2,2-trifluoroacetyl)cyclopenten-1-yl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O3/c1-23-10-7-5-9(6-8-10)14(22)20-19-12-4-2-3-11(12)13(21)15(16,17)18/h5-8,19H,2-4H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTRHYVYPOLGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC2=C(CCC2)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26667078 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-methoxy-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]benzohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-(4-ethoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4897315.png)
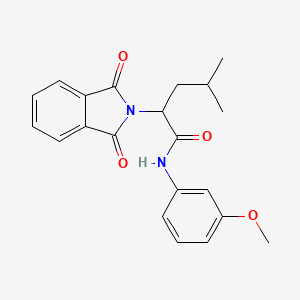
![3-[2-(4-morpholinyl)-2-thioxoethyl]aniline](/img/structure/B4897329.png)
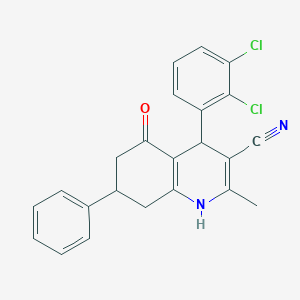
![N-(3,4-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4897346.png)
![{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4897349.png)
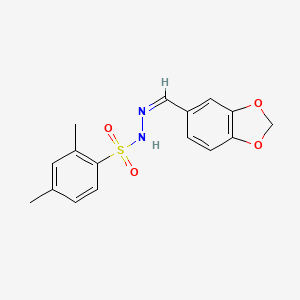

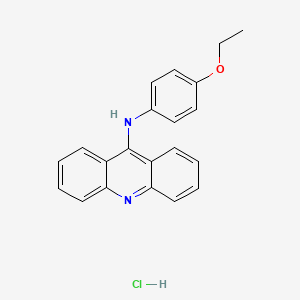
![ethyl 2-amino-1-[2-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4897384.png)

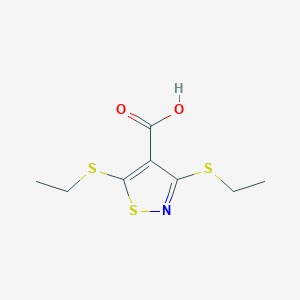
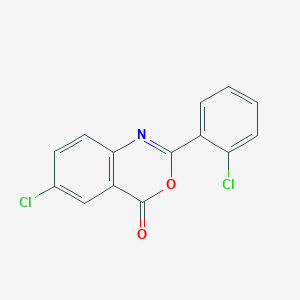
![5,5,8,9-tetramethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B4897406.png)